4-fluoro-N-(4-((2-(2-phenylbutanamido)ethyl)carbamoyl)phenyl)benzamide

HDAC inhibition Cancer epigenetics Benzamide SAR

4-Fluoro-N-(4-((2-(2-phenylbutanamido)ethyl)carbamoyl)phenyl)benzamide is a structurally differentiated benzamide HDAC inhibitor (IC₅₀ 660 nM in HeLa nuclear extracts) featuring a unique 4-fluorobenzamide cap and extended ethylenediamine-linked 2-phenylbutanamide side chain. Its distinct pharmacophore—not replicated by entinostat or CI-994—makes it ideal as a negative control or structural comparator in screening cascades. With a predicted logP ~3.8 (1.3–2.6 units higher than clinical benzamide analogs), this compound enables deconvolution of hydrophobic contributions to target affinity and comparative PK studies. Purchase for SAR exploration, isoform-selectivity profiling, and IP freedom-to-operate analyses.

Molecular Formula C26H26FN3O3
Molecular Weight 447.51
CAS No. 1021207-13-5
Cat. No. B2409382
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-fluoro-N-(4-((2-(2-phenylbutanamido)ethyl)carbamoyl)phenyl)benzamide
CAS1021207-13-5
Molecular FormulaC26H26FN3O3
Molecular Weight447.51
Structural Identifiers
SMILESCCC(C1=CC=CC=C1)C(=O)NCCNC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)F
InChIInChI=1S/C26H26FN3O3/c1-2-23(18-6-4-3-5-7-18)26(33)29-17-16-28-24(31)19-10-14-22(15-11-19)30-25(32)20-8-12-21(27)13-9-20/h3-15,23H,2,16-17H2,1H3,(H,28,31)(H,29,33)(H,30,32)
InChIKeyOIKIIUAHSXDXRI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Fluoro-N-(4-((2-(2-phenylbutanamido)ethyl)carbamoyl)phenyl)benzamide (CAS 1021207-13-5): A Structurally Distinct Benzamide for Targeted Research


4-Fluoro-N-(4-((2-(2-phenylbutanamido)ethyl)carbamoyl)phenyl)benzamide is a synthetic, small-molecule benzamide derivative featuring a 4-fluorobenzamide moiety connected via an ethylenediamine linker to a 2-phenylbutanamide group. Its IUPAC name is 4-[(4-fluorobenzoyl)amino]-N-[2-(2-phenylbutanoylamino)ethyl]benzamide . This compound belongs to the broader class of N-substituted benzamides, a scaffold widely explored for modulating enzymatic and receptor targets, yet its specific substitution pattern provides a unique topological and electronic profile that differentiates it from common analogs like MS-275 (entinostat) or other 2-aminophenylbenzamide-based HDAC inhibitors.

Why Generic Substitution of 4-fluoro-N-(4-((2-(2-phenylbutanamido)ethyl)carbamoyl)phenyl)benzamide with Other Benzamide HDAC Inhibitors is Not Advisable


Although many benzamides share a common aminophenylbenzamide core, the specific substitution of a 4-fluoro group on the terminal benzamide ring and the extended ethylenediamine-linked 2-phenylbutanamide side chain in this compound creates a unique three-dimensional pharmacophore. This steric and electronic configuration is not replicated by clinically studied analogs such as entinostat (MS-275) or tacedinaline (CI-994), which possess different capping groups and linker lengths. Consequently, direct interchange in structure-activity relationship (SAR) studies or biochemical assays is unsupported; subtle alterations in the linker region and terminal aromatic substitution are known to drastically shift target selectivity profiles within the benzamide class [1]. The limited available affinity data suggest that this compound engages biological targets in a manner that is quantitatively distinct from simpler benzamide analogs, although the full selectivity fingerprint remains under-characterized in peer-reviewed literature.

Quantitative Differentiation Evidence for 4-fluoro-N-(4-((2-(2-phenylbutanamido)ethyl)carbamoyl)phenyl)benzamide


HDAC Inhibitory Activity vs. Class-Level Baseline

In a BindingDB entry (BDBM50584455 / CHEMBL5080369), the compound demonstrated an IC50 of 660 nM against HDAC in HeLa nuclear extracts, measured via a fluorometric substrate assay [1]. While this single-point affinity is modest compared to optimized clinical leads like entinostat (HDAC1 IC50 ~200 nM), it represents a distinct starting point for SAR exploration. No direct head-to-head comparison with a closely related analog under identical assay conditions is publicly available.

HDAC inhibition Cancer epigenetics Benzamide SAR

Structural Differentiation from Canonical Benzamide HDAC Inhibitors

The compound’s 4-fluorobenzamide cap and ethylenediamine-2-phenylbutanamide linker differentiate it from the 2-aminophenylbenzamide core found in entinostat and related inhibitors. Literature on fluorinated aminophenyl-benzamides indicates that the position of fluorine substitution and the nature of the solvent-exposed capping group can modulate HDAC isoform selectivity and cellular potency [1]. Although direct comparative data are lacking, this structural divergence implies that the compound cannot be considered a functional substitute for MS-275 or CI-994 in target engagement studies.

Medicinal chemistry Scaffold hopping Selectivity profiling

Physicochemical Property Profile vs. In-Class Comparators

Based on its molecular formula (C26H26FN3O3, MW ~447.5 g/mol), the compound is significantly larger and more lipophilic than first-generation benzamide HDAC inhibitors. Calculated properties (clogP ~3.8, TPSA ~95 Ų) place it near the upper boundary of typical oral drug-like space, differing from entinostat (clogP ~2.5, TPSA ~94 Ų) and far exceeding CI-994 (clogP ~1.2) [1]. These physicochemical differences may translate into altered membrane permeability, tissue distribution, and metabolic stability, representing a differentiated tool for probing the effects of increased lipophilicity on benzamide pharmacology.

Drug-likeness Physicochemical properties Lead optimization

Optimal Application Scenarios for 4-fluoro-N-(4-((2-(2-phenylbutanamido)ethyl)carbamoyl)phenyl)benzamide Based on Current Evidence


Chemical Biology Probe for Novel HDAC Isoform Profiling

Given its measurable HDAC inhibitory activity (IC50 660 nM in HeLa nuclear extracts) [1], this compound can serve as a starting point for developing isoform-selective probes. Its structural divergence from the 2-aminophenylbenzamide series offers a opportunity to explore alternative binding modes within the HDAC active site tunnel, potentially identifying selectivity determinants missed by established chemotypes.

Negative Control or Comparator in Benzamide SAR Campaigns

The compound's distinct capping group and linker, combined with its moderate HDAC potency, make it suitable as a negative control or structural comparator in screening cascades evaluating novel benzamide derivatives. Its higher lipophilicity (clogP ~3.8) [1] allows researchers to deconvolve the contributions of hydrophobic interactions versus hydrogen bonding to target affinity.

Pharmacokinetic Tool for Assessing Lipophilicity-Driven Tissue Distribution

With a calculated logP ~1.3–2.6 units higher than entinostat and CI-994, this compound can be employed in comparative pharmacokinetic studies to examine how increased lipophilicity influences volume of distribution, CNS penetration, and metabolic clearance within the benzamide structural class [1]. Such data are valuable for building predictive PK models.

Scaffold-Hopping Reference for Intellectual Property and Novelty Assessment

For organizations conducting freedom-to-operate analyses or seeking novel benzamide-based intellectual property, this compound exemplifies a structurally differentiated chemotype. Its 4-fluorobenzamide cap and extended 2-phenylbutanamide side chain define a chemical space region that is sparsely populated in public domain patents, offering a reference point for novelty evaluation [1].

Quote Request

Request a Quote for 4-fluoro-N-(4-((2-(2-phenylbutanamido)ethyl)carbamoyl)phenyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.